Based on its identification as a potential HDAC inhibitor, 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-hydroxyethyl)butanamide shows promise as a lead compound for developing novel LRAs for HIV treatment. [] LRAs aim to reactivate latent HIV reservoirs, allowing for their elimination by the immune system or antiviral therapies. []
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2